molecular formula C7H11N3O2S B2869758 5-(Boc-amino)-1,2,4-thiadiazole CAS No. 264600-76-2

5-(Boc-amino)-1,2,4-thiadiazole

Cat. No. B2869758
CAS RN: 264600-76-2
M. Wt: 201.24
InChI Key: HKRDLXVLFKXELZ-UHFFFAOYSA-N
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Description

Boc-protected amines are a class of compounds where an amine group is protected by a tert-butyl carbamate (Boc) group . This protection is crucial in the synthesis of multifunctional targets, especially when amino functions are involved .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is usually conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular structure of Boc-protected amines generally consists of the amine group, the Boc protecting group, and the rest of the molecule . The exact structure would depend on the specific compound.


Chemical Reactions Analysis

Boc-protected amines are stable towards most nucleophiles and bases . They can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical And Chemical Properties Analysis

The physical and chemical properties of Boc-protected amines would depend on the specific compound. Generally, these compounds are stable under normal conditions .

Scientific Research Applications

Synthesis and Chemical Applications

A practical approach to synthesizing five-membered cyclosulfamides (1,2,5-thiadiazolidines 1,1-dioxides) N2 substituted by the BOC group, starting from chlorosulfonyl isocyanate and nitrogen mustards or amino acids, has been reported. These compounds, including derivatizations involving "5-(Boc-amino)-1,2,4-thiadiazole," are valuable tools for asymmetric synthesis due to the well-defined configuration of the alkyl group on C-4 and N5 position protection by a benzyl group (Regainia et al., 2000).

Biological and Pharmacological Activities

The 1,3,4-thiadiazole scaffold, closely related to this compound, is known for various biological activities, including anticancer properties against human cancers, and acting as diuretic, antibacterial, antifungal, antitubercular, and leishmanicidal agents. These compounds influence the central nervous system exhibiting anticonvulsant, anti-inflammatory, antidepressant, analgesic, and anxiolytic effects. The molecular targets for these activities include several enzymes, indicating a broad spectrum of potential therapeutic applications (Matysiak, 2015).

Anticancer and Neuroprotective Activities

Specific derivations of the 1,3,4-thiadiazole class have shown promising anticancer activities against various cancer cell lines, including those derived from the nervous system and peripheral cancers. These compounds inhibit tumor cell proliferation and migration while exerting a trophic effect on neuronal cell culture without affecting the viability of normal cells, indicating their selective anticancer and potential neuroprotective activities (Rzeski et al., 2007).

Corrosion Inhibition

A novel application of 1,3,4-thiadiazole derivatives, including structures similar to "this compound," involves their use as corrosion inhibitors for metals in acidic environments. These compounds exhibit excellent protection performance due to their ability to adsorb on the metal surface, demonstrating their potential in industrial applications where corrosion resistance is crucial (Attou et al., 2020).

Antimicrobial Agents

Compounds containing the 2-amino-1,3,4-thiadiazole moiety have shown considerable interest due to their antimicrobial activity. These derivatives can be considered lead compounds for drug synthesis, showing higher antimicrobial activity compared to standard drugs. The amine group in the derivatization process suggests that the 2-amino-1,3,4-thiadiazole moiety could serve as a good scaffold for future pharmacologically active derivatives (Serban et al., 2018).

Mechanism of Action

Target of Action

Boc-protected amino groups are generally used in the synthesis of peptides . They play a crucial role in protecting the amine moiety in a wide range of biomolecules, making protection of amines one of the most fundamental and useful transformations in organic synthesis .

Mode of Action

The Boc group in 5-(Boc-amino)-1,2,4-thiadiazole is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . This interaction with its targets leads to changes in the chemical structure of the compound.

Biochemical Pathways

Boc-protected amino groups are often used in peptide synthesis, suggesting that this compound may interact with biochemical pathways related to protein synthesis and modification .

Pharmacokinetics

The boc group is known to be stable and resistant to racemization during peptide synthesis, which could potentially enhance the bioavailability of the compound .

Result of Action

The boc group’s role in protecting amines during peptide synthesis suggests that this compound could play a role in the synthesis and modification of proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Boc group is stable towards most nucleophiles and bases, suggesting that the compound’s action, efficacy, and stability could be influenced by the presence of these substances in the environment . Furthermore, the Boc group can be cleaved under anhydrous acidic conditions , indicating that the compound’s action could also be influenced by pH and moisture levels.

Safety and Hazards

When handling Boc-protected amines, personal protective equipment/face protection should be worn . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing .

Future Directions

Boc-protection continues to play an important role in peptide synthesis and is considered one of the most commonly used protective groups for amines . Future research may focus on developing more efficient and eco-friendly methods for Boc-protection .

properties

IUPAC Name

tert-butyl N-(1,2,4-thiadiazol-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-7(2,3)12-6(11)10-5-8-4-9-13-5/h4H,1-3H3,(H,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRDLXVLFKXELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=NS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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